Methylurea

Descripción general

Descripción

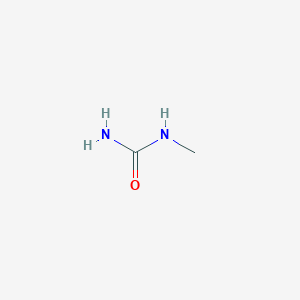

La metilurea, también conocida como N-metilurea, es un miembro de la clase de ureas que es urea sustituida por un grupo metilo en uno de los átomos de nitrógeno. Tiene la fórmula molecular CH₃NHCONH₂ y es un sólido incoloro que es soluble en agua. La metilurea se utiliza en diversas reacciones químicas y tiene aplicaciones en diferentes campos, incluidos la química, la biología y la industria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La metilurea se puede sintetizar mediante varios métodos:

Reacción de clorhidrato de metilamina y cianato de potasio: Este método implica la reacción de clorhidrato de metilamina con cianato de potasio para producir metilurea.

Reacción de clorhidrato de metilamina y urea: En este método, el clorhidrato de metilamina reacciona con la urea bajo condiciones de reflujo para producir metilurea.

Reacción de acetamida, bromo y álcali: Este método implica la reacción de acetamida con bromo y álcali para producir metilurea.

Métodos de producción industrial: A escala industrial, la metilurea se produce pasando monometilamina en una fusión de urea. El producto resultante se purifica luego por cristalización a partir de etanol y agua, seguido de secado al vacío a temperatura ambiente .

Análisis De Reacciones Químicas

Tipos de reacciones: La metilurea experimenta diversas reacciones químicas, que incluyen:

Adición nucleofílica: La metilurea puede participar en reacciones de adición nucleofílica, como la reacción con metilamina para formar N-metilurea.

Reacciones de sustitución: La metilurea puede sufrir reacciones de sustitución con acilaínas aromáticas y alifáticas para formar 4-imidazolin-2-onas.

Reacciones de oxidación y reducción: La metilurea puede participar en reacciones de oxidación y reducción, aunque los ejemplos específicos están menos documentados.

Reactivos y condiciones comunes:

Adición nucleofílica: Se pueden usar reactivos como metilamina y catalizadores como fenol o ácido p-toluensulfónico.

Reacciones de sustitución: Se utilizan reactivos como acilaínas aromáticas y alifáticas en condiciones ácidas.

Productos principales:

Adición nucleofílica: Se forma N-metilurea.

Reacciones de sustitución: Se producen 4-imidazolin-2-onas.

Aplicaciones Científicas De Investigación

Key Synthesis Methods

- Nucleophilic Addition : Methylurea can be synthesized through the nucleophilic addition of amines to isocyanates.

- Reactions with Halides : It can react with halides to form substituted ureas, enhancing its utility in organic synthesis.

Biological Applications

This compound and its derivatives have been investigated for their biological activities, particularly in the fields of cancer research and enzyme modulation.

Anticancer Properties

Research indicates that this compound derivatives may possess anticancer activity. For instance, studies have shown that certain urea-based compounds can inhibit cancer cell proliferation, making them candidates for drug development. A notable study demonstrated that this compound induced testicular tumors in Wistar rats, highlighting both its potential therapeutic applications and the need for safety assessments.

Enzyme Modulation

This compound has been implicated in modulating enzymatic activities. For example, it has been shown to alter β-glucuronidase activity, which is associated with cancer risk. This modulation suggests potential applications in metabolic pathway studies and therapeutic interventions.

Industrial Applications

In addition to its scientific research applications, this compound is utilized in various industrial processes:

- Polymer Production : this compound is used in synthesizing polymers and resins due to its chemical stability and reactivity.

- Specialty Chemicals : It serves as a building block for developing specialty chemicals with specific properties, such as enhanced thermal stability or chemical resistance.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Carcinogenicity Studies : A study demonstrated that exposure to this compound led to significant histopathological changes and increased tumor incidence in animal models. This emphasizes the importance of understanding both the therapeutic potential and risks associated with this compound.

- Gut Microflora Modulation : In a nutritional study involving lactofermented beetroot juice combined with N-nitroso-N-methylurea (MNU), it was found that this combination reduced ammonia levels and modulated gut microbiota in treated rats. This suggests dietary interventions could mitigate some risks associated with this compound exposure.

- Pharmacokinetics Research : Investigations into the pharmacokinetic properties of this compound derivatives have revealed promising bioavailability and clearance rates, indicating their potential as therapeutic agents.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Findings | Source |

|---|---|---|

| Anticancer | Induces testicular tumors in Wistar rats | |

| Enzyme Modulation | Alters β-glucuronidase activity; affects gut microbiota | |

| Pharmacokinetics | Exhibits good bioavailability; favorable clearance properties |

Table 2: Comparison of Antiproliferative Activities of this compound Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Suramin Derivative | HT29 | 43–390 | Effective against colorectal cancer |

| Methyl Urea Derivative | MCF7 | 31–300 | Shows potential against breast cancer |

| Other Urea Analogues | A549 | 135–180 | Active against lung adenocarcinoma |

Mecanismo De Acción

La metilurea ejerce sus efectos donando un grupo metilo a sustratos específicos, lo que lleva a la formación de nuevos compuestos con propiedades químicas alteradas. Este proceso de metilación influye en la estructura y la reactividad de las moléculas diana . Los objetivos moleculares y las vías involucradas en estas reacciones están principalmente relacionados con la modificación de proteínas y ácidos nucleicos.

Comparación Con Compuestos Similares

La metilurea es similar a otros derivados de la urea, como:

1,3-Dimetilurea: Este compuesto tiene dos grupos metilo unidos a los átomos de nitrógeno de la urea.

1-Metilurea: Similar a la metilurea pero con diferentes patrones de sustitución.

N,N'-Dimetilurea: Contiene dos grupos metilo unidos a los átomos de nitrógeno de la urea.

Singularidad: La metilurea es única debido a su patrón de sustitución específico, que le permite participar en reacciones químicas distintas y formar complejos de coordinación únicos .

Actividad Biológica

Methylurea, a simple organic compound, has garnered attention in various fields of biological research due to its potential pharmacological properties and implications in carcinogenesis. This article provides a comprehensive overview of the biological activity of this compound, focusing on its effects in different biological systems, its role in cancer research, and its pharmacokinetic properties.

Chemical Structure and Properties

This compound is structurally characterized by the presence of a urea functional group with a methyl substituent. Its chemical formula is and it is known for its solubility in water and various organic solvents.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have indicated that this compound and its derivatives may possess anticancer activity. For instance, certain urea-based compounds have shown inhibitory effects on cancer cell proliferation.

- Carcinogenic Potential : this compound has been studied for its carcinogenic effects, particularly in animal models. Research indicates that it can induce testicular carcinogenesis in Wistar rats, highlighting the need for careful assessment of its safety profile .

- Enzyme Modulation : this compound has been implicated in modulating various enzymatic activities, particularly those related to metabolic pathways.

1. Carcinogenicity Studies

A notable study demonstrated that this compound induced testicular tumors in Wistar rats. The findings suggested that exposure to this compound led to significant histopathological changes and increased tumor incidence compared to control groups . This study is critical as it underscores the potential risks associated with this compound exposure.

2. Effects on Gut Microflora

In a nutritional study involving lactofermented beetroot juice combined with N-nitroso-N-methylurea (MNU), it was found that the juice reduced ammonia levels and modulated gut microbiota in rats treated with MNU. The modulation resulted in decreased β-glucuronidase activity, which is associated with cancer risk . This suggests that while this compound may have harmful effects, dietary interventions could mitigate some risks.

3. Pharmacokinetics

Research into the pharmacokinetic properties of this compound derivatives revealed that certain compounds exhibit good bioavailability and favorable clearance rates in animal models. For example, a study highlighted the pharmacokinetics of C5-alkyl-2-methylurea-substituted pyridines, which showed promising results for further development as potential therapeutic agents .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison of Antiproliferative Activities of this compound Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Suramin Derivative | HT29 | 43–390 | Effective against colorectal cancer |

| Methyl Urea Derivative | MCF7 | 31–300 | Shows potential against breast cancer |

| Other Urea Analogues | A549 | 135–180 | Active against lung adenocarcinoma |

Propiedades

IUPAC Name |

methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEGHDBEHXKFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

608090-15-9 | |

| Record name | Methylurea homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608090-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5060510 | |

| Record name | Methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Methylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.09 [mmHg] | |

| Record name | Methylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-50-5 | |

| Record name | Methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ89YBW3P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methylurea?

A: this compound has the molecular formula CH6N2O and a molecular weight of 74.08 g/mol. []

Q2: What is the typical structure of this compound in the solid state?

A: X-ray crystallography reveals that this compound exists in a planar structure in the solid state. The methyl group does not significantly alter the contribution of resonance structures compared to urea. []

Q3: How does this compound interact with montmorillonite clay?

A: Infrared spectroscopy studies indicate that this compound interacts with montmorillonite clay primarily through its carbonyl group, coordinating with exchangeable cations present in the clay. The amino groups seem less involved in the binding process. This interaction is similar to how urea binds to montmorillonite, although the methyl group in this compound slightly limits the interaction. []

Q4: Does this compound form complexes with aromatic compounds like benzoic and salicylic acid?

A: Studies on the solubility of benzoic and salicylic acid in aqueous this compound solutions suggest that the enhanced solubility is not due to complexation. The process is nearly athermal, and thermodynamic parameters indicate that this compound disrupts the water structure around the aromatic molecules, increasing entropy and driving solubilization. []

Q5: How does the presence of methyl groups in this compound impact its interaction with proteins compared to urea?

A: this compound exhibits a higher affinity for aromatic side chains in proteins compared to urea. This preference for aromatic interactions increases with the number of methyl groups present in the urea derivative. []

Q6: Does this compound affect the hydration of aromatic side chains in proteins?

A: While both urea and tetrathis compound (TMU) do not show preferential accumulation around polar side chains, TMU significantly decreases the number of hydrogen bond donors surrounding them. This suggests that TMU, and to some extent, this compound, can disrupt hydrophobic interactions within proteins. []

Q7: What is the role of this compound in the synthesis of N-substituted ureas?

A: this compound can be used as a starting material to synthesize N-substituted-N'-methylureas. This reaction occurs with amines and N-nitroso-N,N'-dithis compound, yielding the desired product. []

Q8: How does the presence of this compound affect the conductivity of microemulsions?

A: The addition of this compound to ternary systems of sodium bis(2-ethylhexyl)sulfosuccinate + 2,2,4-trimethylpentane + water has been found to influence the temperature dependence of conductivity. This effect is also observed with other urea and thiourea derivatives, highlighting the role of these compounds in modifying the properties of microemulsions. []

Q9: Are there any notable differences in the volumetric properties of this compound in H2O and D2O compared to urea?

A: Unlike urea, which displays a positive apparent molar volume (VΦ) that increases with concentration and shows an inverse isotope effect, this compound exhibits negative VΦ values in both H2O and D2O. These values go through a minimum and demonstrate a positive solvent isotope effect. []

Q10: Can this compound be used as a component in deep eutectic solvents (DES) for metal recovery?

A: Yes, a nonionic DES composed of N-methylurea and acetamide has been successfully used for the extraction of cobalt from spent lithium-ion batteries. This ni-DES exhibits high extraction efficiency (>97%) and operates under relatively mild conditions. []

Q11: Does this compound participate in the reaction mechanism during cobalt extraction with N-methylurea-acetamide DES?

A: Research suggests that N-methylurea acts as both a solvent component and a reagent in the cobalt extraction process. This dual role contributes to the high efficiency of the extraction process. []

Q12: How do the NH proton exchange rates of this compound compare to urea and other substituted ureas in various solutions?

A: Nitrogen-15 NMR studies reveal that the base-catalyzed NH proton exchange of the NH2 group in this compound is 1.5 times faster than its -NH- group. In contrast, the acid-catalyzed exchange is 7.5 times faster for the -NH- group. Compared to urea, this compound shows faster exchange rates in basic solutions but slower rates in acidic solutions. []

Q13: Can this compound form nitrosamines under specific conditions?

A: Research has shown that when N[14C]-methylurea and sodium nitrite are administered to rats, a radioactive peak corresponding to 7-methylguanine is observed in the DNA of stomach, liver, and small intestine. This finding indicates the in vivo formation of the potent carcinogen N-methyl-N-nitrosourea in the stomach from the nitrosation of this compound. []

Q14: Can dietary factors influence the formation of N-nitrosothis compound (NMU) from this compound and sodium nitrite?

A: Studies in rats revealed that the concentration of NMU formed in the stomach varied depending on the diet composition. High-protein diets resulted in lower NMU formation compared to low-protein diets, likely due to buffering effects and competition for nitrite by proteins. []

Q15: Does the route of administration of sodium nitrite influence NMU formation from this compound?

A: Administering sodium nitrite in the diet led to higher NMU formation compared to the same concentration in drinking water, except at very low concentrations, where the opposite was observed. []

Q16: Can the formation of NMU from this compound and sodium nitrite be inhibited?

A: Yes, adding sodium ascorbate to the diet significantly inhibited NMU formation, highlighting its potential as an inhibitory agent. []

Q17: Does Kaentawan tuber influence the formation of N-nitrosothis compound?

A: Interestingly, Kaentawan tuber, especially its inulin component, exhibited a strong inhibitory effect (>94%) on the formation of nitrosothis compound from sodium nitrite and this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.